6-amino-5,7-dibromo-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-amino-5,7-dibromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-3-6-4(8(11)9(5)12)1-2-7(13)14-6/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLNBQDNVRHCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C(=C21)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-amino-5,7-dibromo-2H-chromen-2-one typically follows a multi-step route involving:
- Bromination of the coumarin core to introduce bromine atoms at positions 5 and 7.
- Introduction of an amino group at position 6, often via reduction of a nitro precursor or direct amination.
- Purification and characterization using chromatographic and spectroscopic methods.
Preparation of 6-Amino-2H-Chromen-2-One Core
The amino group at position 6 is commonly introduced by reduction of 6-nitro-2H-chromen-2-one, which itself is synthesized through nitration of the coumarin scaffold.
- Reagents: Iron powder and ammonium chloride in a mixture of ethanol and water.
- Conditions: Heating at approximately 80 °C for 4–5 hours.
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel column chromatography.
- Yield: Approximately 85%.
This method provides a reliable and high-yield conversion of 6-nitrocoumarin to 6-aminocoumarin, which is the key intermediate for further functionalization.
Alternative Synthetic Routes via Coupling Reactions
A notable preparation method involves the synthesis of 6-amino flavone derivatives (chromen-4-one analogues) using Buchwald-Hartwig cross-coupling reactions, which can be adapted for coumarin derivatives.
- Starting Material: 6-amino flavone or coumarin derivatives.
- Coupling Partners: Aryl or heteroaryl halides.
- Catalysts and Ligands: Palladium complexes such as Pd2(dba)3 with ligands like Xantphos.
- Base: Sodium tert-butoxide.
- Solvent: 1,4-Dioxane.
- Conditions: Heating at 110 °C under nitrogen atmosphere.
- Outcome: Formation of 6-amino-substituted chromen-2-one derivatives with high yields (70–80%).
This method allows for selective amination and can be modified to introduce bromine atoms by selecting appropriate brominated aryl halides or by post-coupling bromination.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of coumarin | Standard nitration reagents | - | To obtain 6-nitro-2H-chromen-2-one |
| Reduction of 6-nitrocoumarin | Fe powder, NH4Cl, EtOH/H2O, 80 °C, 4–5 h | 85 | Produces 6-amino-2H-chromen-2-one |
| Dibromination at 5,7 positions | Bromine in acetic acid or similar | Variable | Requires control to avoid overbromination |
| Buchwald-Hartwig coupling | Pd2(dba)3, Xantphos, NaO-t-Bu, dioxane, 110 °C | 70–80 | For aryl amination and functionalization |
Research Findings and Notes
- The reduction of 6-nitro coumarin to 6-amino coumarin is a robust and widely used method, providing a key intermediate for further functionalization.
- Bromination must be carefully controlled to achieve selective dibromination at positions 5 and 7 without affecting the amino group or other sites.
- Buchwald-Hartwig amination reactions have been successfully applied to 6-amino flavone derivatives and can be adapted for coumarin analogs to introduce aryl or heteroaryl substituents, potentially including bromine atoms.
- Purification typically involves silica gel chromatography, and structural confirmation is done by NMR (1H and 13C), IR, and mass spectrometry.
- Yields for these steps are generally good (70–85%), indicating efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,7-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo substituents can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 6-nitro-5,7-dibromo-2H-chromen-2-one.
Reduction: Formation of 6-amino-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in creating polyfunctionalized heterocycles and other derivatives that are significant in medicinal chemistry.
| Application | Details |
|---|---|
| Synthesis of Heterocycles | Used in developing five and six-membered heterocyclic systems like thiophenes and pyrazoles. |
| Coumarin Derivatives | Acts as a precursor for synthesizing coumarins important in pharmaceuticals. |
Research has indicated that 6-amino-5,7-dibromo-2H-chromen-2-one exhibits significant biological activities , including antimicrobial and anticancer properties.
| Activity | Findings |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; effective as a potential antimicrobial agent. |
| Anticancer | Some derivatives showed promising antitumor activity against liver carcinoma with IC50 values ranging from 2.70 to 17.4 µM. |
Medicinal Chemistry
In medicinal research, this compound is being investigated for its potential therapeutic applications:
- Anti-inflammatory : Studies suggest that it may modulate inflammatory pathways.
- Antioxidant Properties : Demonstrates potential in reducing oxidative stress within cells.
Industrial Applications
The compound is also utilized in industrial contexts:
| Industry | Application |
|---|---|
| Dye Production | Used in developing synthetic dyes due to its chromophoric properties. |
| Pesticide Development | Contributes to creating more effective agrochemicals with targeted action against pests. |
Case Studies
- Synthesis of Antitumor Agents : A study reported the synthesis of pyrazolo[1,5-a]pyrimidines from this compound, demonstrating promising results against liver carcinoma cell lines.
- Detection of Bioactive Elements : The compound has been employed in sensors for detecting environmental pollutants, enhancing sensitivity and selectivity in quantifying analytes.
- Pharmacological Studies : Research has shown that derivatives of this compound can exhibit varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 6-amino-5,7-dibromo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The amino and dibromo substituents play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Hydroxy Groups
A key analog is 6-amino-5,7-dihydroxyflavone (C₁₅H₁₁NO₄), which replaces bromine with hydroxyl (-OH) groups. This substitution reduces molecular weight (269.25 g/mol) and increases polarity, enhancing solubility in aqueous environments. Studies show that hydroxyl groups in 6-amino-5,7-dihydroxyflavone contribute to potent α-glucosidase inhibitory activity (IC₅₀ = 0.12 μM), likely through hydrogen bonding with enzyme active sites .
Amino Group Contribution to Bioactivity
The amino group at position 6 is conserved in both 6-amino-5,7-dibromo-2H-chromen-2-one and 6-amino-5,7-dihydroxyflavone. In the latter, this group is critical for uncompetitive inhibition of rat intestinal α-glucosidase, suggesting a role in substrate-enzyme interaction . For the brominated analog, the amino group could similarly facilitate hydrogen bonding in biological systems, though empirical data are lacking.
Halogen vs. Alkyl Substituent Effects
Another structural analog, 6-bromo-5,7-difluoro-2-methyl-4H-chromen-4-one (C₁₀H₅BrF₂O₂), substitutes bromine with fluorine and adds a methyl group. Compared to this compound, this compound lacks alkyl groups but retains bromine’s steric and electronic effects, which could influence crystallographic packing or reactivity .
Biological Activity
Overview
6-amino-5,7-dibromo-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, which are recognized for their diverse biological activities. The unique structural features of this compound, particularly the amino and dibromo substituents, contribute to its potential therapeutic applications, especially in the fields of antimicrobial and anticancer research.
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 317.96 g/mol
- CAS Number : 866475-81-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, including dipeptidyl peptidase III (DPP III), which plays a role in various physiological processes. The presence of bromine atoms enhances its binding affinity to the enzyme's active site, leading to effective inhibition .
- Cellular Pathways Modulation : The compound influences cellular processes such as apoptosis and inflammation through its interaction with signaling pathways. This modulation is crucial for its potential use in cancer therapy and anti-inflammatory treatments.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These results suggest that the compound could be further explored for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer). The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 25.4 | Induction of apoptosis via caspase activation |
| MCF7 | 30.1 | Cell cycle arrest at G0/G1 phase |
The compound's ability to induce cell death and halt proliferation makes it a candidate for further development in cancer therapeutics .
Case Studies
-
Study on Dipeptidyl Peptidase III Inhibition :
A study published in Nature highlighted the inhibitory effects of various coumarin derivatives on DPP III. Among these, this compound exhibited a notable inhibition rate of approximately 29.4%, suggesting potential applications in metabolic disorders where DPP III is implicated . -
Antitumor Activity Evaluation :
In a comparative study evaluating multiple chromenone derivatives for antitumor activity against HepG2 cells, this compound was one of the most potent compounds tested, demonstrating significant cytotoxic effects with an IC50 value lower than many other tested analogs .
Q & A
Basic: What methodologies are recommended for determining the crystal structure of 6-amino-5,7-dibromo-2H-chromen-2-one?
Answer:
The crystal structure can be determined via single-crystal X-ray diffraction (SCXRD). Use SHELXL for refinement, ensuring proper handling of bromine atoms due to their high electron density. For data processing, the WinGX suite integrates tools for structure solution (e.g., SHELXS ) and visualization (e.g., ORTEP-3 ) to model thermal displacement parameters and validate geometry . Key steps:
- Collect high-resolution data (θmax > 25°).
- Refine anisotropic displacement parameters for Br atoms.
- Validate using PLATON (ADDSYM) to check for missed symmetry.
- Deposit final CIF files in the Cambridge Structural Database (CSD) for peer validation .
Basic: How can bromination regioselectivity be achieved during the synthesis of this compound?
Answer:
Regioselective bromination at the 5- and 7-positions is achieved using Lewis acid-catalyzed electrophilic substitution . For example:
- React 6-amino-2H-chromen-2-one with N-bromosuccinimide (NBS) in acetic acid at 60°C.
- Monitor reaction progress via 1H NMR (disappearance of aromatic protons at δ 6.2–6.8 ppm) .
- Confirm regiochemistry using NOESY to correlate spatial proximity of Br substituents.
Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Contradictions (e.g., NMR vs. X-ray bond lengths) require iterative validation :
Cross-check NMR assignments using 2D-COSY and HSQC to confirm proton-carbon correlations.
Re-examine crystallographic data for disorder or twinning using SHELXL’s TWIN command .
Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries.
Apply Hirshfeld surface analysis to identify intermolecular interactions distorting crystal packing .
Use Pymol or Mercury to visualize electron density maps for ambiguous regions .
Advanced: What strategies optimize reaction yields for introducing amino and bromo groups on the chromenone scaffold?
Answer:
Optimization involves:
- Pre-functionalization : Introduce the amino group first via Buchwald-Hartwig coupling to avoid bromine displacement.
- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Stoichiometric control : Limit Br₂ or NBS to 2.1 equivalents to prevent over-bromination.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
- Monitor by LC-MS to detect side products (e.g., tribrominated derivatives).
Computational: How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound?
Answer:
Hirshfeld surfaces (generated via CrystalExplorer ) quantify non-covalent interactions:
- dₙᵒʳₘ surfaces : Identify Br···H (2.8–3.3 Å) and N-H···O (2.5–2.9 Å) interactions.
- Fingerprint plots : Differentiate H-bonding (sharp spikes) vs. van der Waals contacts (broad regions).
- Compare with CSD entries (e.g., CCDC-2181456) to benchmark interaction patterns .
Validation: What criteria ensure the reliability of crystallographic data for this compound?
Answer:
Follow IUCr standards :
- R-factor : Aim for <5% (R₁) and <15% (wR₂) with high-resolution data (d ≤ 0.8 Å).
- ADP ratios : Anisotropic displacement parameters (Uᵢⱼ) for Br atoms should align with thermal motion trends.
- CHECKCIF : Address alerts for "B-level" errors (e.g., missed solvent molecules).
- Twinned data : Apply SHELXL’s BASF parameter if twin fractions exceed 0.3 .
Advanced: How can researchers address low reproducibility in synthetic routes for this compound?
Answer:
Mitigate variability via:
- In situ monitoring : Use ReactIR to track intermediate formation.
- Purification protocols : Employ size-exclusion chromatography to separate brominated isomers.
- Crystallization conditions : Optimize using POLAR screens (e.g., 30% PEG 4000 in ethanol) for high-quality single crystals .
- Document all steps in Electronic Lab Notebooks (ELNs) for traceability.
Data Management: How should conflicting spectral data (e.g., NMR vs. MS) be reconciled?
Answer:
- High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- NMR spiking : Add authentic samples to mixtures to verify peak assignments.
- Dynamic NMR : Probe temperature-dependent shifts to detect tautomerism.
- EPR : Rule out paramagnetic impurities if splitting is observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
